molecular formula C4H7NO2S B1661120 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide CAS No. 881652-46-6

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide

Cat. No.: B1661120
CAS No.: 881652-46-6
M. Wt: 133.17
InChI Key: ADXOWPSNHDMYNN-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a sulfur and nitrogen atom within a five-membered ring, making it a valuable subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with ATP-sensitive potassium channels, modulating their activity and impacting cellular ion balance . Additionally, this compound can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of AMPA receptors, which are crucial for synaptic transmission and plasticity in neurons . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain environmental factors such as light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This compound can also affect the levels of metabolites by modulating enzyme activity and metabolic flux . Additionally, this compound can act as a cofactor for certain enzymatic reactions, further impacting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments . The distribution of this compound within the body can influence its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, nitrosation agents, and phosphorus pentasulfide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.

Scientific Research Applications

This compound has diverse applications across multiple fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antineoplastic agent, meaning it can inhibit the growth of tumors . Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts.

Comparison with Similar Compounds

3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide can be compared to other heterocyclic compounds such as 1,2,4-benzothiadiazine-1,1-dioxide and 1,3-diaza-2,4-cyclopentadienes While these compounds share some structural similarities, this compound is unique in its specific arrangement of atoms and its resulting chemical properties

Properties

IUPAC Name

3-methyl-4,5-dihydro-1,2-thiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-4-2-3-8(6,7)5-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXOWPSNHDMYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244824
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881652-46-6
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881652-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole, 4,5-dihydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 2
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 3
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 4
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 5
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide
Reactant of Route 6
3-Methyl-4,5-dihydro-isothiazole 1,1-dioxide

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